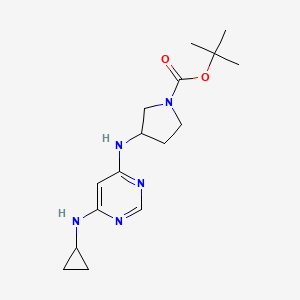

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-6-12(9-21)20-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNDRINEZNODLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with CAS No. 1353997-36-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 319.40 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with a cyclopropylamino group, which is linked to a pyrrolidine moiety via an amino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine and pyrrolidine components are critical for its binding affinity and specificity.

Antiviral Activity

Research has indicated that compounds similar to tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate exhibit antiviral properties. For instance, studies have shown that certain heterocyclic compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as influenza and HIV .

| Compound | Target Virus | EC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Influenza A | 5.0 | >20 |

| Compound B | HIV | 3.98 | >105.25 |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, a study reported an IC value of 9.19 µM against a specific cancer cell line, indicating significant cytotoxicity .

| Cancer Cell Line | IC (µM) | Mechanism |

|---|---|---|

| Cell Line A | 9.19 | Kinase inhibition |

| Cell Line B | 12.5 | Apoptosis induction |

Case Studies

- Study on Influenza Virus : A study explored the effects of various pyrimidine derivatives on influenza virus neuraminidase activity. The results indicated that tert-butyl derivatives showed promising results in reducing viral cytopathogenic effects by over 50% at concentrations below 10 µM .

- HIV Inhibition : Another investigation focused on the antiviral activity against HIV type 1, where the compound demonstrated an EC of 3.98 µM with a high therapeutic index, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Ring Size and Flexibility :

- The piperidine analog (6-membered ring) in introduces greater conformational flexibility compared to the pyrrolidine core (5-membered ring) of the target compound. This could modulate interactions with enzymes or receptors requiring extended binding pockets .

- The methylene linker in the piperidine derivative increases molecular weight (347.45 vs. 319.40) and may reduce solubility .

Substituent Effects: Replacing the cyclopropylamino group (target compound) with a diethylamino group () increases steric bulk and lipophilicity (logP). The cyclopropyl group in the target compound is associated with improved metabolic stability due to its constrained geometry and resistance to enzymatic degradation .

Positional Isomerism :

- The position 2-substituted pyrrolidine () differs from the target compound’s position 3 substitution. This subtle change could drastically alter hydrogen-bonding patterns or steric interactions in biological targets .

Q & A

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Formation of the pyrimidine core : React cyclopropylamine with thiocyanate derivatives under controlled conditions to generate the cyclopropylamino-pyrimidine intermediate .

Coupling with pyrrolidine : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrrolidine moiety. Tert-butyl carboxylate protection is critical to prevent side reactions during coupling .

Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Analytical techniques like HPLC or TLC ensure purity ≥95% .

Q. Key Considerations :

- Monitor reaction temperatures (e.g., 0–20°C for sulfonylation steps) to avoid decomposition .

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres for moisture-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Handling Precautions :

Q. Storage :

Q. What characterization techniques are essential for confirming structure and purity?

Methodological Answer: Physicochemical Characterization :

Q. Advanced Structural Confirmation :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., tert-butyl protons at ~1.4 ppm in CDCl₃) .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for tert-butyl esters) .

Advanced Research Questions

Q. How can computational chemistry optimize reactions involving this compound?

Methodological Answer: Strategies :

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrimidine-pyrrolidine coupling .

Solvent Optimization : Predict solvent effects (e.g., COSMO-RS) to enhance yields. Polar aprotic solvents (DMF, DMSO) often improve nucleophilic substitution kinetics .

Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., catalyst loading, temperature) for scale-up .

Case Study :

ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 50% for similar compounds .

Q. What strategies resolve contradictory data in reactivity or biological activity studies?

Methodological Answer: Root-Cause Analysis :

Batch Variability : Compare multiple synthesis batches via LC-MS to detect impurities (e.g., deprotected pyrrolidine derivatives) .

Biological Assays : Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement. Contradictions may arise from off-target effects or assay interference .

Q. Mitigation :

Q. What are key considerations for scaling up synthesis to pilot-scale production?

Methodological Answer: Scale-Up Challenges :

| Parameter | Lab Scale | Pilot Scale | Reference |

|---|---|---|---|

| Reactor Type | Round-bottom flask | Continuous-flow reactor | |

| Mixing Efficiency | Magnetic stirrer | High-shear mixer | |

| Temperature Control | Ice baths | Jacketed reactors with PID |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.